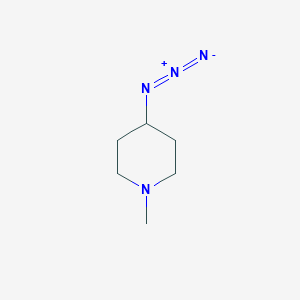

4-Azido-1-methylpiperidine

Description

Properties

IUPAC Name |

4-azido-1-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-10-4-2-6(3-5-10)8-9-7/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWPODKDGNNSAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloro-to-Azido Substitution

The most direct route involves substituting a chlorine atom in 4-chloro-1-methylpiperidine with an azide group. This method leverages the reactivity of the C–Cl bond toward nucleophiles like sodium azide (NaN₃).

Procedure :

4-Chloro-1-methylpiperidine (1.0 equiv) is reacted with NaN₃ (1.2 equiv) in dimethylformamide (DMF) at 60°C for 12–16 hours. The reaction is quenched with ice water, and the product is extracted using dichloromethane.

Key Parameters :

-

Solvent : Polar aprotic solvents (DMF, DMSO) enhance NaN₃ solubility and reaction rate.

-

Temperature : Elevated temperatures (60–80°C) reduce reaction time but require strict temperature control to avoid decomposition.

-

Yield : 78–85% after purification via column chromatography (silica gel, ethyl acetate/hexane).

Mechanism :

The reaction proceeds via an SN2 mechanism, where the azide ion displaces chloride at the C4 position. Steric hindrance from the 1-methyl group slightly reduces reactivity, necessitating excess NaN₃.

Tosylate Intermediate Route

For substrates lacking a pre-existing leaving group, 4-hydroxy-1-methylpiperidine is converted to its tosylate derivative, which is then treated with NaN₃.

Procedure :

-

Tosylation : 4-Hydroxy-1-methylpiperidine reacts with tosyl chloride (1.1 equiv) in pyridine at 0°C for 2 hours.

-

Azidation : The tosylate intermediate is heated with NaN₃ (2.0 equiv) in DMF at 80°C for 8 hours.

Advantages :

-

Higher regioselectivity compared to direct chlorination.

Diazotransfer Reactions

Trimethylsilyl Azide (TMSN₃) Method

Catalytic Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Precursor Synthesis

While CuAAC is typically used for triazole formation, copper catalysts can stabilize intermediates during azide synthesis.

Procedure :

4-Iodo-1-methylpiperidine (1.0 equiv), NaN₃ (1.5 equiv), and CuI (10 mol%) in DMSO at 100°C for 6 hours yield the azide via a Ullmann-type coupling.

Performance :

-

Yield : 80–82% with reduced NaN₃ loading.

-

Safety : Copper residues require chelation (EDTA) during workup.

Analytical and Purification Techniques

Spectroscopic Characterization

Chromatographic Purification

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) achieves >95% purity.

-

Recrystallization : Ethanol/water (3:1) yields crystalline product.

Emerging Trends and Innovations

Solvent-Free Mechanochemical Synthesis

Ball milling 4-chloro-1-methylpiperidine with NaN₃ and K₂CO₃ for 2 hours achieves 92% yield, eliminating solvent use.

Conditions :

-

Frequency : 30 Hz.

-

Milling Media : Stainless steel balls (5 mm diameter).

Chemical Reactions Analysis

Types of Reactions: 4-Azido-1-methylpiperidine can undergo various chemical reactions, including:

Reduction: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The azido group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Substitution: Sodium azide in polar aprotic solvents like dimethylformamide (DMF).

Major Products:

Reduction: 4-Amino-1-methylpiperidine.

Cycloaddition: 1-Methyl-4-(1,2,3-triazolyl)piperidine.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Azido-1-methylpiperidine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and triazoles.

Biology: The compound can be used in bioconjugation techniques, where the azido group reacts with alkynes to label biomolecules.

Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Azido-1-methylpiperidine depends on its chemical reactivity, particularly the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which can be used to link molecules together. This property is exploited in bioconjugation and click chemistry. Additionally, the reduction of the azido group to an amine can introduce functional groups that interact with biological targets, potentially leading to pharmacological effects.

Comparison with Similar Compounds

Piperidine Derivatives with Varied Substituents

Piperidine derivatives modified at the 1- and 4-positions exhibit distinct properties based on substituent groups. Key examples from the evidence include:

Structural and Functional Insights :

- Azide vs. Alkyl/Hydroxyalkyl Groups : The azide in 4-Azido-1-methylpiperidine enables cycloaddition reactions, whereas ethyl or hydroxyethyl groups in related derivatives (e.g., 7-(1-ethylpiperidin-4-yl)) enhance hydrophilicity or target binding in drug candidates .

- Protective Groups: The Boc group in 4-Anilino-1-Boc-piperidine stabilizes the amine during synthesis, contrasting with the reactive azide in 4-Azido-1-methylpiperidine, which facilitates further functionalization .

Azide-Containing Analogues

Azide-functionalized compounds vary significantly in stability and applications:

Key Findings :

- Aliphatic vs. Aromatic Azides : Aliphatic azides (e.g., 4-Azido-1-methylpiperidine) are generally more stable and safer to handle than aromatic counterparts like 4-azidoaniline, which require stringent safety protocols .

- Biological vs. Synthetic Applications : Sugar-derived azides (e.g., 6-Azido-6-deoxy-D-galactose) are tailored for biomolecular labeling, whereas 4-Azido-1-methylpiperidine’s piperidine backbone may favor synthetic versatility in small-molecule chemistry.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-Azido-1-methylpiperidine with high purity?

Methodological Answer:

The synthesis of 4-Azido-1-methylpiperidine typically involves functionalization of the piperidine ring. A common approach is nucleophilic substitution at the 4-position of 1-methylpiperidine using sodium azide under controlled conditions. Key steps include:

- Reaction Optimization : Use anhydrous solvents (e.g., dimethylformamide) to minimize hydrolysis of intermediates.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity.

- Safety : Due to the azide group’s explosivity, small-scale reactions (<1 g) and avoidance of heating in concentrated forms are critical .

Basic: Which spectroscopic techniques are most effective for characterizing 4-Azido-1-methylpiperidine?

Methodological Answer:

Characterization requires a combination of techniques:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., azide at C4 and methyl at N1). The azide’s electron-withdrawing effect deshields adjacent protons.

- FT-IR : A strong absorption band near 2100 cm confirms the azide (–N) group.

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion ([M+H] at m/z 141.1) and fragmentation pattern validation.

- Cross-Validation : Compare data with reference standards (e.g., NIST Chemistry WebBook entries for related piperidines) .

Basic: How should researchers assess the stability of 4-Azido-1-methylpiperidine under varying storage conditions?

Methodological Answer:

Stability studies should evaluate:

- Temperature Sensitivity : Store at –20°C in amber vials to prevent thermal decomposition or photodegradation.

- Solvent Compatibility : Avoid protic solvents (e.g., water, alcohols) to minimize azide hydrolysis.

- Long-Term Monitoring : Use HPLC or GC-MS at intervals (0, 3, 6 months) to track purity degradation.

- Buffer Systems : For aqueous applications, stabilize with pH 6.5 ammonium acetate buffers to reduce reactivity .

Advanced: How can the reactivity of the azido group in 4-Azido-1-methylpiperidine be leveraged for click chemistry applications?

Methodological Answer:

The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC). Experimental design considerations include:

- Catalyst Optimization : Use Cu(I) sources (e.g., CuBr with tris(benzyltriazolylmethyl)amine ligand) to enhance reaction rates.

- Kinetic Studies : Monitor reaction progress via in situ FT-IR or H NMR to quantify cycloadduct formation.

- Side Reactions : Control pH (<8) and exclude oxygen to prevent azide dimerization or Cu(II) oxidation .

Advanced: How can researchers resolve discrepancies between theoretical and experimental decomposition kinetics of 4-Azido-1-methylpiperidine?

Methodological Answer:

Address contradictions through:

- Multi-Analyte Profiling : Combine DSC (differential scanning calorimetry) for thermal stability with TGA (thermogravimetric analysis) to correlate mass loss with decomposition events.

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict activation energies and compare with experimental Arrhenius parameters.

- Meta-Analysis : Apply frameworks like PICO to systematically review literature data and identify confounding variables (e.g., solvent polarity, trace metal contamination) .

Advanced: What safety protocols are critical for handling 4-Azido-1-methylpiperidine at high concentrations?

Methodological Answer:

- Engineering Controls : Conduct reactions in fume hoods with blast shields; use spark-resistant tools.

- PPE : Wear nitrile gloves, flame-resistant lab coats, and face shields.

- Spill Management : Neutralize azides with sodium nitrite/acid solutions to convert them to less hazardous nitrogen species.

- Waste Disposal : Follow EPA guidelines for azide waste, avoiding contact with heavy metals .

Advanced: How can 4-Azido-1-methylpiperidine be integrated into pharmaceutical intermediate synthesis while ensuring functional group compatibility?

Methodological Answer:

- Protection Strategies : Temporarily mask reactive groups (e.g., amines with Boc protection) before azide introduction.

- Sequential Reactions : Prioritize azide installation late in synthetic routes to avoid side reactions (e.g., Staudinger reductions).

- Compatibility Screening : Use high-throughput screening (HTS) to assess azide stability with common reagents (e.g., Grignard reagents, boronic acids) .

Advanced: What strategies mitigate batch-to-batch variability in 4-Azido-1-methylpiperidine synthesis?

Methodological Answer:

- Quality Control (QC) : Implement in-process checks (e.g., inline FT-IR for azide conversion).

- Analytical Validation : Use UPLC with charged aerosol detection (CAD) for precise quantification of impurities.

- Standard Operating Procedures (SOPs) : Document reaction parameters (e.g., stirring rate, cooling gradients) to ensure reproducibility.

- Reference Standards : Cross-validate batches against certified materials (e.g., LGC Standards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.